molecular formula C8H11FO3 B8682080 Cyclopentanecarboxylic acid, 1-fluoro-2-oxo-, ethyl ester CAS No. 84131-44-2

Cyclopentanecarboxylic acid, 1-fluoro-2-oxo-, ethyl ester

Cat. No. B8682080
Key on ui cas rn: 84131-44-2
M. Wt: 174.17 g/mol
InChI Key: PTZFYJUFLYSVIV-UHFFFAOYSA-N
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Patent
US05003074

Procedure details

To a suspension of 1.56 mmol of sodium hydride in 5 ml of tetrahydrofuran are added, at 0° C., 1.3 mmol of 1-carboethoxycyclopentan-2-one and the mixture is stirred for 1 hour at 0° C. Then a solution of 1.4 mmol of (-)-N-fluorocamphor sultam (Example 4) is added dropwise, and stirring is continued for 3 hours at 0° C. The reaction mixture is then poured into 50 ml of 1M oxalic acid and extracted with diethyl ether. The organic phases are washed with 10% NaHCO3 solution and with a saturated solution of NaCl. The resultant mixture is purified over a column of silica gel, affording (+)-1-fluoro-1-carboethoxycyclopentan-2-one in high purity (ee=70%).
Quantity
1.56 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.3 mmol
Type
reactant
Reaction Step Two
Name
(-)-N-fluorocamphor sultam
Quantity
1.4 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])([O:5][CH2:6][CH3:7])=[O:4].[F:14]N1CC2CCC(C2(C)C)(C)CS1(=O)=O.C(O)(=O)C(O)=O>O1CCCC1>[F:14][C:8]1([C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH2:12][CH2:11][CH2:10][C:9]1=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
1.56 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.3 mmol
Type
reactant
Smiles
C(=O)(OCC)C1C(CCC1)=O
Step Three
Name
(-)-N-fluorocamphor sultam
Quantity
1.4 mmol
Type
reactant
Smiles
FN1S(=O)(=O)CC2(C)C(C)(C)C(C1)CC2
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(C(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added, at 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The organic phases are washed with 10% NaHCO3 solution and with a saturated solution of NaCl
CUSTOM
Type
CUSTOM
Details
The resultant mixture is purified over a column of silica gel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1(C(CCC1)=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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